5'-tert-Butyldimethylsilyloxy Meloxicam
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 | |
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-65-9 | |
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tert Butyldimethylsilyloxy Meloxicam
Established Synthetic Strategies for the Formation of Silyl (B83357) Ethers
The synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam (B1676189) fundamentally involves the formation of a silyl ether by protecting the 4-hydroxy group of the Meloxicam core. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild and specific conditions. semanticscholar.org The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly valued for its considerable stability compared to less sterically hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org The TBDMS ether is approximately 10,000 times more stable against hydrolysis than its TMS counterpart, making it robust enough to withstand a variety of reaction conditions. organic-chemistry.orgregistech.com
The general mechanism for the silylation of a hydroxyl group involves a nucleophilic attack by the alcohol on the electrophilic silicon atom of a silylating agent. cfsilicones.com
Optimization of Reaction Conditions for tert-Butyldimethylsilylation
The successful synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam hinges on the careful optimization of reaction conditions to ensure high yield and purity. The most common protocol for tert-butyldimethylsilylation, developed by E.J. Corey, involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole (B134444), in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org
Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. While the Corey protocol (imidazole/DMF) is highly effective, other systems can be employed. For instance, using different solvents can impact reaction rates and ease of purification. researchgate.net The temperature is also a critical factor; while many silylations proceed at room temperature, gentle heating may be required for less reactive or sterically hindered hydroxyl groups. researchgate.net The optimal temperature must balance reaction rate with the potential for side reactions.
Table 1: Common Reaction Conditions for tert-Butyldimethylsilylation of Alcohols
| Silylating Agent | Base | Solvent | Typical Temperature | Key Features |
|---|---|---|---|---|
| TBDMS-Cl | Imidazole | DMF | 25-40°C | The classic Corey protocol; generally high yields. organic-chemistry.org |
| TBDMS-Cl | Triethylamine (Et3N) / DMAP | Dichloromethane (DCM) | Room Temperature | Slower than DMF but purification can be simpler. |
This table presents generalized conditions. Specific optimization would be required for the Meloxicam substrate.
Reagent Selection for Selective Silylation of Hydroxyl Groups
The selection of the appropriate silylating agent is crucial for achieving selective protection of the target hydroxyl group, particularly in complex molecules with multiple reactive sites. cfsilicones.com Silylating agents vary in reactivity and steric bulk, which dictates their selectivity. shinetsusilicones.com
For the synthesis of this compound, the target is the enolic 4-hydroxy group. The choice of a sterically demanding reagent like tert-butyldimethylsilyl chloride (TBDMSCl) is advantageous as it can offer selectivity, especially for less hindered hydroxyl groups. researchgate.net More reactive reagents, such as silyl triflates (e.g., TBDMS-OTf), are used for protecting more sterically hindered or less reactive alcohols. organic-chemistry.org
Other reagents can also be employed for tert-butyldimethylsilylation. For example, N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) has been used with a catalytic amount of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) for efficient and selective silylation of alcohols. oup.com This method has shown high chemoselectivity for monosilylation of diols. oup.com
Table 2: Comparison of Common Silylating Agents for Hydroxyl Group Protection
| Silyl Group | Common Reagent(s) | Relative Stability | General Application Notes |
|---|---|---|---|
| Trimethylsilyl (TMS) | TMS-Cl, HMDS, BSTFA | 1 | Very labile; often used for GC derivatization. registech.com |
| Triethylsilyl (TES) | TES-Cl, TES-OTf | 64 | More stable than TMS, useful in synthesis. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, TBDMS-OTf | 10,000 | Widely used, good balance of stability and ease of cleavage. registech.com |
| Triisopropylsilyl (TIPS) | TIPS-Cl, TIPS-OTf | 700,000 | Very stable due to high steric hindrance. |
Stability is relative to the TMS group.
Precursor Synthesis and Derivatization Approaches in Meloxicam Scaffold
The direct precursor for the target compound is Meloxicam. The synthesis of Meloxicam itself is well-established. A common industrial method involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole. google.comgoogle.com This reaction is typically carried out in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com
Another synthetic pathway starts from saccharin, which is condensed with a substituted 2-bromoacetophenone. nih.gov This is followed by a Gabriel-Colman rearrangement to form the 1,2-benzothiazine ring system, which is a core component of the Meloxicam scaffold. nih.gov
Derivatization of the Meloxicam scaffold has been explored to generate analogues with potentially modified properties. nih.govresearchgate.net These modifications often target the substituents at the 2 and 3-positions of the 1,2-benzothiazine ring. nih.gov The synthesis of this compound represents a derivatization at the 4-hydroxy position, a common site for modification in related structures. This protection strategy could facilitate further reactions at other positions of the molecule without interference from the acidic enolic proton.
Novel Synthetic Routes and Process Development for Enhanced Yield and Purity
Recent advances in synthetic chemistry focus on developing more efficient, selective, and environmentally benign processes. These principles are applicable to the synthesis of silyl ethers, including this compound.
Exploration of Catalytic Methods in Silyl Ether Synthesis
Traditional silylation methods often require stoichiometric amounts of activating reagents (bases), which can generate significant waste. Modern approaches increasingly favor catalytic methods to improve efficiency and reduce byproducts. organic-chemistry.org
A variety of catalysts have been shown to be effective for silyl ether synthesis:
Iodine: Can act as an efficient and neutral catalyst for the silylation of alcohols with hexamethyldisilazane (HMDS). organic-chemistry.org
Lewis Acids: Yttrium-based Lewis acids and montmorillonite K-10 clay have been reported to catalyze silylation with HMDS. semanticscholar.org
Organocatalysts: Commercially available proazaphosphatranes are mild and efficient catalysts for the silylation of a wide range of alcohols and phenols with TBDMSCl. organic-chemistry.org N-heterocyclic olefins (NHOs) have also been shown to promote the dehydrogenative silylation of alcohols. organic-chemistry.org
Metal Catalysis: Transition metals like iron, rhodium, and platinum can catalyze the formation of silyl ethers through various mechanisms, including dehydrogenative coupling or hydrosilylation. organic-chemistry.orgnih.gov For instance, an iron catalyst can promote transfer hydrosilylation of alcohols with silyl formates under mild conditions. organic-chemistry.org
These catalytic approaches offer the potential for milder reaction conditions, lower waste generation, and improved atom economy compared to traditional stoichiometric methods.
Green Chemistry Principles in the Preparation of this compound
The synthesis of any chemical compound, including protected intermediates like this compound, can be evaluated through the lens of green chemistry. The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. yale.eduepa.gov
Key principles applicable to this synthesis include:
Prevention of Waste: Designing syntheses to minimize byproduct formation is a primary goal. epa.gov Catalytic methods (Section 2.2.1) are superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can be recycled. yale.edu
Atom Economy: This metric assesses how many atoms from the reactants are incorporated into the final product. wikipedia.orglibretexts.org Dehydrogenative silylation, which produces only H₂ gas as a byproduct, is an example of a highly atom-economical reaction. researchgate.net In contrast, using TBDMSCl with a base generates salt byproducts, lowering the atom economy. primescholars.com
Use of Safer Solvents: Traditional solvents like DMF and chlorinated solvents pose health and environmental risks. greenchemistry-toolkit.org Green chemistry encourages the use of safer alternatives. For silylation, exploring solvent-free conditions or using greener solvents can significantly improve the environmental profile of the process. semanticscholar.org
By incorporating catalytic methods, choosing safer solvents, and optimizing for atom economy, the synthesis of this compound can be designed to be more efficient and environmentally responsible.
Scalability Considerations for Academic and Preparative Synthesis
Scaling up the synthesis of this compound from a laboratory benchtop to a larger preparative or pilot-plant scale requires careful consideration of several factors that can significantly impact the reaction's efficiency, safety, and economic viability. While the fundamental chemistry remains the same, the practical execution of the synthesis changes considerably with increasing scale.
A plausible synthetic route for this compound involves the reaction of Meloxicam with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, in an aprotic solvent. The following discussion will focus on the key scalability aspects of this proposed synthesis.
Reagent Selection and Stoichiometry
In an academic setting, the choice of reagents is often driven by ready availability and high reactivity to ensure a successful outcome on a small scale. However, for preparative synthesis, factors such as cost, safety, and ease of handling become paramount.
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a common and relatively inexpensive choice for introducing the TBDMS protecting group. While other more reactive silylating agents exist, such as TBDMS triflate, their higher cost and sensitivity to moisture often make them less suitable for large-scale applications.
Base: Imidazole is a frequently used base for this type of reaction as it also acts as a catalyst. crystalpharmatech.com For larger scales, other amine bases like triethylamine or pyridine could be considered, though their removal during work-up can be more challenging. The choice of base can also influence the reaction rate and the formation of by-products.
Stoichiometry: In a laboratory setting, it is common to use a slight excess of the silylating agent and base to drive the reaction to completion. On a larger scale, the use of a significant excess of reagents is generally avoided to minimize costs and simplify purification. Precise control of stoichiometry is therefore more critical in preparative synthesis.
Solvent Selection
The choice of solvent is a critical factor in the scalability of the synthesis. An ideal solvent should provide good solubility for the reactants, be inert to the reaction conditions, have a suitable boiling point for temperature control, and be easy to remove and recycle. catsci.com
| Solvent | Academic Scale Suitability | Preparative Scale Considerations |
| Dimethylformamide (DMF) | Excellent solvent for the reaction, promoting high yields. organic-chemistry.org | High boiling point can make removal difficult. Potential for decomposition at high temperatures. thomassci.com |
| Pyridine | Can act as both a solvent and a base, simplifying the reaction setup. | Unpleasant odor and toxicity are significant drawbacks on a large scale. Removal can be challenging. researchgate.net |
| Acetonitrile | A good alternative with a lower boiling point than DMF, facilitating easier removal. researchgate.net | Higher cost compared to other solvents. |
| Tetrahydrofuran (THF) | Commonly used in small-scale synthesis due to its good solvating properties. | Potential for peroxide formation poses a safety risk on a large scale. catsci.com |
Reaction Conditions
The optimization of reaction conditions is crucial for a successful and safe scale-up.
Temperature Control: Silylation reactions are often exothermic. On a small scale, heat dissipation is generally not an issue. However, on a larger scale, inefficient heat transfer can lead to a runaway reaction. sigma-hse.com Therefore, careful control of the reaction temperature, often through controlled addition of reagents and the use of jacketed reactors, is essential.
Mixing: Achieving efficient mixing is more challenging in large reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions. The use of appropriate stirring mechanisms and reactor design is critical for maintaining homogeneity.
Reaction Time: Reaction times that are acceptable in a laboratory setting may be too long for a production environment. Optimizing the reaction conditions to reduce the reaction time without compromising yield or purity is a key goal of process development.
Work-up and Purification
The methods used to isolate and purify the product on a small scale are often not practical for large-scale production.
Aqueous Work-up: The standard laboratory work-up often involves partitioning the reaction mixture between an organic solvent and water to remove the base and its salt. libretexts.org On a large scale, this generates significant amounts of aqueous waste that must be treated.
Purification: While column chromatography is a powerful tool for purification in the laboratory, it is generally not feasible for large quantities of material due to the high solvent consumption and cost. thieme-connect.de For preparative synthesis, crystallization is the preferred method of purification. crystalpharmatech.com Developing a robust crystallization process that consistently yields the desired product in high purity and with a suitable particle size distribution is a critical aspect of scale-up. americanpharmaceuticalreview.comcordenpharma.com
Interactive Data Table: Comparison of Purification Methods
| Method | Scale | Advantages | Disadvantages |
| Column Chromatography | Academic | High resolution, good for complex mixtures | High solvent consumption, not easily scalable, time-consuming |
| Crystallization | Preparative | Highly scalable, cost-effective, provides high purity | Requires careful process development, sensitive to impurities |
| Extraction | Both | Good for initial purification and removal of bulk impurities | Can be solvent-intensive, may not provide high purity on its own |
| Distillation | Preparative (for liquids) | Scalable, can provide very high purity | Not suitable for non-volatile solids like this compound |
Process Safety and Environmental Considerations
As the scale of the synthesis increases, so do the potential hazards. stanford.edu
Reagent Handling: Handling large quantities of flammable solvents and corrosive reagents requires specialized equipment and procedures to ensure worker safety.
Exothermic Reactions: The potential for a thermal runaway must be carefully assessed and mitigated through proper engineering controls. illinois.edu
Waste Management: Large-scale synthesis generates significant amounts of waste that must be handled and disposed of in an environmentally responsible manner. The principles of green chemistry, such as minimizing waste and using less hazardous substances, are important considerations in process development.
Advanced Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ²⁹Si NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5'-tert-Butyldimethylsilyloxy Meloxicam (B1676189), a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would be required for an unambiguous assignment of its structure.
¹H NMR spectroscopy would be expected to confirm the presence of the tert-butyldimethylsilyl group, typically showing a singlet for the nine equivalent protons of the tert-butyl group at approximately 0.9 ppm and a singlet for the six equivalent protons of the two methyl groups attached to the silicon atom at around 0.1 ppm. The aromatic and other aliphatic protons of the meloxicam backbone would also be observed, with their chemical shifts potentially altered compared to the parent meloxicam due to the introduction of the silyl (B83357) ether group.
¹³C NMR would provide further confirmation of the structure by detecting the carbon signals of the tert-butyl and dimethylsilyl groups, in addition to the carbons of the meloxicam core. nih.gov The chemical shift of the carbon atom attached to the silyloxy group would be a key indicator of successful silylation.
²⁹Si NMR spectroscopy, although less common, would be a definitive technique to confirm the presence and chemical environment of the silicon atom, providing direct evidence of the silyl ether formation.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for 5'-tert-Butyldimethylsilyloxy Meloxicam
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Si-C(CH₃)₃ | ~ 0.9 (s, 9H) | ~ 26 (s) |
| Si-(CH₃)₂ | ~ 0.1 (s, 6H) | ~ -4 (s) |
| Meloxicam Core Protons | Varies | Varies |
| Meloxicam Core Carbons | - | Varies |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. "s" denotes a singlet peak.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. In the analysis of this compound, these methods would be used to confirm the formation of the silyl ether linkage and the integrity of the other functional groups in the meloxicam structure.
The IR spectrum of the parent meloxicam shows characteristic absorption bands for the O-H, N-H, C=O, and S=O₂ functional groups. unesp.br Upon successful silylation, the broad O-H stretching band of the hydroxyl group in meloxicam would disappear, and new characteristic bands for the Si-O-C and Si-C bonds would appear.
Interactive Data Table: Key Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | Absent (was ~3300-3500) | Disappearance confirms silylation. |
| Si-O-C Stretch | ~1100-1000 | Appearance confirms silyl ether formation. |
| C=O Stretch | ~1620 | Should remain from the meloxicam backbone. |
| S=O₂ Stretch | ~1350 and ~1170 | Should remain from the meloxicam backbone. |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Meloxicam has characteristic UV absorption maxima. nih.gov The introduction of the tert-butyldimethylsilyl group is not expected to significantly alter the primary chromophore of the meloxicam core. Therefore, the UV-Vis spectrum of this compound should be very similar to that of meloxicam, which can be used for quantification purposes.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain the accurate mass of the molecular ion, which should correspond to the calculated mass of its chemical formula.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the tert-butyl group and the entire tert-butyldimethylsilyl group from the molecular ion.
X-ray Diffraction for Crystalline Structure Determination
Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystalline form of the material and to identify different polymorphic forms if they exist. unesp.brnih.gov
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, glass transition temperature, and to study any phase transitions of the compound. For meloxicam, the melting point is a well-defined property. researchgate.net The DSC thermogram of the silylated derivative would be compared to that of the parent compound to assess changes in its thermal behavior.
Microscopic Techniques: Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a pivotal analytical technique for characterizing the micromorphological features of solid materials, including pharmaceutical compounds such as this compound. This method provides high-resolution images of a sample's surface, revealing critical information about its topography, particle size, and shape distribution. The principle of SEM involves scanning the sample with a focused beam of electrons. The interaction between these electrons and the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. These signals are then collected by detectors to produce a detailed image.
For the analysis of a crystalline powder like a meloxicam derivative, the sample is typically mounted on a sample holder using a conductive adhesive. To prevent the accumulation of static electric charge on the specimen and to improve the signal-to-noise ratio, a thin layer of a conductive material, such as gold, is often sputtered onto the sample before imaging. nih.gov The sample is then placed inside the SEM chamber, which is evacuated to a high vacuum.
While specific SEM data for this compound is not extensively documented in publicly available literature, the morphological characteristics can be inferred from studies on the parent compound, meloxicam, and its other derivatives. For instance, commercially available meloxicam powder has been observed to have a distinct morphology which can be altered by processes such as laser ablation. nih.gov Furthermore, studies on metal complexes of meloxicam, such as a Ca(II) complex, have revealed perfectly crystalline morphologies with well-defined shapes, which differ from the rock-like and irregularly shaped crystals of uncoordinated meloxicam.
Given that this compound is a crystalline solid, it is anticipated to exhibit a well-defined crystalline structure when observed under SEM. The introduction of the bulky tert-butyldimethylsilyl group to the meloxicam structure may influence the crystal packing and, consequently, the external crystal habit. Therefore, SEM analysis would be crucial to determine if the derivative forms, for example, prismatic, acicular (needle-like), or tabular (plate-like) crystals. The images obtained would also allow for the measurement of particle size and the assessment of the particle size distribution, which are critical parameters in pharmaceutical sciences.
Detailed research findings from a hypothetical SEM analysis of this compound could be summarized as follows:
| Analytical Parameter | Instrument Settings | Observed Morphological Features | Interpretation |
|---|---|---|---|
| Particle Shape | Magnification: 1,000x - 5,000x | Well-defined, irregular polyhedral crystals. | Indicates a crystalline solid. The irregular shape may be a result of the crystallization process. |
| Surface Topography | Acceleration Voltage: 10-20 kV | Relatively smooth surfaces with some step-like features. | Smooth facets are characteristic of crystal growth. Steps may indicate layer-by-layer growth mechanisms. |
| Particle Size | Magnification: 500x | Average particle size in the range of 10-50 µm. | Provides a quantitative measure of the particle dimensions. |
| Aggregation | Low Magnification Survey | Some degree of particle agglomeration observed. | Agglomeration can be influenced by surface energies and electrostatic forces. |
Chemical Reactivity and Transformations of 5 Tert Butyldimethylsilyloxy Meloxicam
Hydrolysis Pathways of the Silyl (B83357) Ether Moiety
The TBDMS group is a widely utilized protecting group in organic synthesis due to its stability under a range of conditions and its selective removal. wikipedia.org The hydrolysis of the Si-O bond in 5'-tert-Butyldimethylsilyloxy Meloxicam (B1676189) can be achieved through acid-catalyzed, base-catalyzed, and enzymatic pathways.
The acid-catalyzed hydrolysis of silyl ethers is a well-established process. stackexchange.commasterorganicchemistry.commasterorganicchemistry.com For 5'-tert-Butyldimethylsilyloxy Meloxicam, the reaction is initiated by the protonation of the ether oxygen atom. This protonation converts the alkoxy group into a better leaving group (an alcohol). Subsequently, a nucleophile, typically water from the aqueous acidic medium, attacks the silicon atom. stackexchange.comstackexchange.com This can proceed through an S(_N)2-like mechanism, leading to the cleavage of the silicon-oxygen bond and the liberation of 5'-hydroxy Meloxicam and a silyl derivative. masterorganicchemistry.comstackexchange.com
The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. wikipedia.orgharvard.edu The tert-butyl group in the TBDMS ether provides significant steric hindrance, making it substantially more stable to acidic conditions than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether. wikipedia.orgharvard.edu
Table 1: Relative Stability of Common Silyl Ethers to Acidic Media
| Silyl Ether | Relative Rate of Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
| Data sourced from Greene and Wuts, "Protective Groups in Organic Synthesis". wikipedia.orgharvard.edu |
While more resistant to basic conditions compared to acidic environments, TBDMS ethers can undergo base-catalyzed hydrolysis. wikipedia.orgharvard.edu The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or another base on the silicon atom. This process is generally slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the silicon atom in the absence of protonation. The stability of TBDMS ethers in basic media makes them valuable protecting groups in syntheses involving base-sensitive functional groups. harvard.edu
Table 2: Relative Stability of Common Silyl Ethers to Basic Media
| Silyl Ether | Relative Rate of Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
| Data sourced from Greene and Wuts, "Protective Groups in Organic Synthesis". wikipedia.orgharvard.edu |
Recent research has identified enzymes, termed 'silyl etherases' (SilE), that are capable of hydrolyzing silyl ethers. nih.govresearchgate.netyork.ac.uk These enzymes, belonging to the stress-response dimeric A/B barrel domain (DABB) family, can cleave the Si-O bond in a variety of silyl ethers, including those as sterically hindered as TBDMS. nih.govresearchgate.netyork.ac.uk The active site of these enzymes features two histidine residues that are believed to act synergistically in the hydrolytic mechanism. nih.gov This discovery opens up possibilities for the biocatalytic deprotection of silyl ethers under mild and environmentally friendly conditions. Furthermore, these silyl etherases exhibit enantiospecificity, which could be relevant for the stereoselective cleavage of silyl ethers of chiral alcohols. nih.govresearchgate.netyork.ac.uk In the context of biological mimicking systems, the metabolism of Meloxicam itself is known to be mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, which lead to the formation of 5'-hydroxy Meloxicam. caymanchem.com
Reactions at Other Functional Groups within the Meloxicam Scaffold
Beyond the silyl ether, the Meloxicam scaffold possesses several other functional groups that can participate in chemical transformations. The enolic hydroxyl group at the 4-position is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in the synthesis of Meloxicam and its derivatives and can react with various electrophiles. nih.govchemicalbook.com For instance, the enolic hydroxyl is known to coordinate with metal ions, leading to the formation of metal complexes of Meloxicam. nih.gov
The amide functionality within the molecule can undergo hydrolysis under strong acidic or basic conditions, although this would require more forcing conditions than the cleavage of the silyl ether. The synthesis of certain Meloxicam derivatives involves modifications of the amide group or the thiazole (B1198619) ring, indicating their potential for reactivity. nih.govresearchgate.netiaea.org
Photochemical and Thermal Degradation Pathways
The stability of the Meloxicam core structure under photochemical and thermal stress has been the subject of several studies. Meloxicam has been shown to undergo degradation when exposed to UV light. primescholars.comscispace.comnih.gov Studies have indicated significant degradation of Meloxicam in solution upon exposure to UV radiation at 320 nm. primescholars.comscispace.com The degradation can be influenced by the presence of photocatalysts, such as titanium dioxide, which can accelerate the process. rsc.orgnih.gov
Thermal degradation of Meloxicam has also been observed, particularly at elevated temperatures over prolonged periods. researchgate.net While Meloxicam shows minimal degradation when heated to 70°C for a few hours, more significant degradation is seen at higher temperatures. researchgate.net Forced degradation studies under acidic and basic conditions also show that the Meloxicam scaffold is susceptible to hydrolysis, with the extent of degradation depending on the pH. primescholars.comscispace.comrsc.org
Table 3: Summary of Forced Degradation Studies on Meloxicam
| Stress Condition | Observation | Reference |
| 0.1 N HCl (Acidic) | Significant to highly significant degradation | primescholars.comscispace.com |
| 0.1 N NaOH (Basic) | Less degradation compared to acidic conditions, but still significant for some brands | primescholars.comscispace.com |
| UV Light (320 nm) | Significant degradation for all tested brands | primescholars.comscispace.com |
| Heat (50°C - 70°C) | Slight to significant degradation depending on duration and temperature | primescholars.comscispace.comresearchgate.net |
| Oxidative (H(_2)O(_2)) | Degradation observed | nih.gov |
Regioselectivity and Stereoselectivity in Chemical Transformations
The synthesis of this compound would inherently involve regioselectivity, as the silylation would be directed to the primary 5'-hydroxyl group of the 5'-hydroxy Meloxicam precursor over the sterically hindered and less nucleophilic enolic hydroxyl group.
Stereoselectivity becomes a significant consideration in the context of enzymatic reactions. As mentioned, the enzymatic cleavage of silyl ethers by silyl etherases can be enantiospecific. nih.govresearchgate.netyork.ac.uk If the alcohol moiety of the silyl ether is chiral, these enzymes can selectively hydrolyze one enantiomer over the other. While 5'-hydroxy Meloxicam itself is not chiral, this principle is important in the broader context of silyl ether chemistry.
Furthermore, the interaction of drugs with biological systems, such as cell membranes, can exhibit stereoselectivity. nih.gov Although Meloxicam is an achiral molecule, the study of its derivatives and their interactions within chiral environments, like those found in biological systems, is an area of potential interest.
Quantitative Analytical Method Development and Validation
Ultraviolet (UV) Spectroscopy for Quantification and Method Validation
UV spectroscopy is a simple, cost-effective, and rapid method often used for the quantification of Meloxicam (B1676189) in bulk drug and dosage forms. asianpubs.org A UV spectrophotometric method for Meloxicam involves dissolving the compound in a suitable solvent, such as 100 mM borate (B1201080) buffer (pH 8.5), and measuring the absorbance at its wavelength of maximum absorption (λmax). psu.edu For Meloxicam, the λmax is observed around 363 nm. psu.edu The method obeys Beer's law in defined concentration ranges, for example, 3-12 µg/mL. asianpubs.org While less specific than HPLC, UV spectroscopy is highly useful for routine assays and can be employed as a component of method validation, for instance, in confirming the concentration of standard solutions.
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC), particularly with a flame ionization detector (FID), is the standard method for analyzing organic volatile impurities (OVIs) or residual solvents in active pharmaceutical ingredients (APIs). ispub.com While Meloxicam and its non-volatile derivatives are not directly analyzed by GC, the technique is essential for ensuring that residual solvents used during the synthesis and purification processes are within the safe limits prescribed by ICH guidelines. ispub.com
The analysis involves dissolving the API in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) and injecting the sample into the GC, often using a headspace autosampler. ispub.com A typical method would use a BP 624 or similar column with nitrogen as the carrier gas. ispub.com The temperature program is designed to separate common pharmaceutical solvents such as acetone, methanol, ethyl acetate, and toluene. ispub.com
Although there is no specific literature on the GC analysis of 5'-tert-Butyldimethylsilyloxy Meloxicam, the creation of a tert-butyldimethylsilyl derivative is a common strategy to increase the volatility and thermal stability of a compound for GC analysis. researchgate.net This suggests that a suitably developed GC method could potentially be used for the analysis of the silylated compound itself, not just for volatile impurities.
Development of Reference Standards and Impurity Markers
The development and availability of well-characterized reference standards for the active ingredient and its potential impurities are fundamental to any quantitative analytical method. For Meloxicam, several impurities have been identified and are available as reference standards from pharmacopeias like the British Pharmacopoeia (BP) and United States Pharmacopeia (USP). sigmaaldrich.comuspnf.com
An impurity closely related to the subject of this article, "5'-(Tert-Butyldimethylsilyloxy)methyl 5'-desmethyl meloxicam," is listed as a known Meloxicam-related compound. pharmaffiliates.com The availability of such standards is crucial for the validation of analytical methods, particularly for specificity, and for the accurate quantification of impurities in the drug substance. These markers allow for the identification and control of impurities that may arise during synthesis or degradation.
Role As a Synthetic Intermediate and Precursor Compound
Precursor in the Directed Synthesis of Meloxicam (B1676189) Metabolites and Analogs
The primary application of 5'-tert-Butyldimethylsilyloxy Meloxicam lies in its function as a precursor for the synthesis of key meloxicam metabolites, most notably 5'-hydroxymethyl meloxicam. This metabolite is a product of the in vivo detoxification pathway of meloxicam. nih.gov The synthesis of this and other metabolites is crucial for pharmacological and toxicological studies.
The use of the TBDMS protecting group is a classic strategy in organic synthesis. It allows for the introduction of the hydroxymethyl group at the 5'-position, which can then be protected to prevent its participation in subsequent reactions. Once other desired modifications on the meloxicam scaffold are complete, the TBDMS group can be selectively removed to yield the target metabolite. This directed approach provides a clean and efficient route to obtaining pure metabolites for research purposes.
While specific literature detailing the explicit use of this compound for the synthesis of a wide array of analogs is not abundant, the principles of synthetic chemistry strongly support its utility in this area. The protected hydroxyl group can serve as a handle for the introduction of various other functionalities through substitution reactions, thereby creating a library of novel meloxicam analogs with potentially altered pharmacological profiles.
Utility in the Preparation of Derivatized Meloxicam Compounds for Specific Research Applications
The strategic protection offered by the TBDMS group in this compound opens avenues for the creation of specialized meloxicam derivatives for targeted research applications. For instance, the synthesis of meloxicam-metal complexes has been explored to enhance the anti-inflammatory and antioxidant properties of the parent drug. nih.gov In such syntheses, protecting reactive sites like the 5'-hydroxymethyl group can be advantageous to direct the coordination of the metal ion to other parts of the molecule, such as the amide oxygen and the nitrogen atom of the thiazole (B1198619) ring. nih.gov
Furthermore, the development of derivatized meloxicam compounds is of interest in studying drug-membrane interactions and in the design of novel drug delivery systems. The introduction of specific functionalities can alter the physicochemical properties of meloxicam, such as its lipophilicity and ability to interact with biological membranes. While direct examples utilizing this compound for these specific applications are not prevalent in the reviewed literature, its potential as a key intermediate is clear from a synthetic standpoint.
Strategies for Deprotection to Yield the Parent Meloxicam Compound
A critical step in the synthetic utility of this compound is the selective removal of the tert-butyldimethylsilyl (TBDMS) protecting group to unveil the hydroxyl functionality. The TBDMS group is favored in organic synthesis due to its stability under a range of conditions and the availability of mild and selective deprotection methods.
The cleavage of the silyl (B83357) ether bond in this compound to yield 5'-hydroxymethyl meloxicam can be achieved under various conditions. The most common methods involve the use of fluoride (B91410) ion sources or acidic conditions.
Common Deprotection Reagents for TBDMS Ethers:
| Reagent Class | Specific Reagent Example | Typical Conditions |
| Fluoride-Based | Tetrabutylammonium (B224687) fluoride (TBAF) | THF, room temperature |
| Hydrofluoric acid (HF) | Acetonitrile/Pyridine | |
| Acid-Based | Acetic acid | Aqueous solution |
| Hydrochloric acid (HCl) | Aqueous solution |
The choice of deprotection agent and conditions is crucial to ensure the integrity of the rest of the meloxicam molecule. For instance, harsh acidic conditions could potentially affect other acid-sensitive functional groups within the structure. The mildness and high selectivity of fluoride-based reagents often make them the preferred choice for this transformation.
Applications in Diversification of Meloxicam Scaffold through Further Chemical Modifications
The protected nature of the 5'-hydroxymethyl group in this compound provides a valuable platform for the diversification of the meloxicam scaffold. With the hydroxyl group masked, chemists can selectively perform reactions on other parts of the molecule, such as the benzothiazine ring or the amide linkage, without interference.
For example, the synthesis of novel meloxicam analogues with modified substituents on the benzothiazine ring has been reported as a strategy to enhance pharmacological parameters and reduce toxicity. nih.gov While these studies may not have explicitly started from this compound, the principle of using a protected intermediate to achieve selective modification is a cornerstone of such synthetic endeavors.
Following modifications at other sites, the TBDMS group can be removed, and the revealed 5'-hydroxymethyl group can itself be a point of further derivatization. For instance, it could be oxidized to an aldehyde or a carboxylic acid, leading to a new class of meloxicam derivatives with potentially novel biological activities. This two-staged approach of protection, modification, and subsequent deprotection/derivatization highlights the immense potential of this compound in expanding the chemical space around the meloxicam core structure.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis of 5'-tert-Butyldimethylsilyloxy Meloxicam (B1676189)
The three-dimensional structure and conformational flexibility of 5'-tert-Butyldimethylsilyloxy Meloxicam are critical determinants of its properties. The parent molecule, Meloxicam, is known to exist in different conformational and tautomeric forms, primarily an enolic form, which is stabilized by an intramolecular hydrogen bond. fiveable.menih.gov
The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxymethyl position introduces significant steric hindrance. This bulkiness is expected to restrict the rotation around several key single bonds, particularly the C5-C(H₂) bond of the thiazole (B1198619) ring and the C(H₂)-O-Si bonds.
Key Rotatable Bonds and Predicted Conformations:
Thiazole-Methylene Bond (C5-CH₂): Rotation around this bond will be significantly influenced by the steric demands of the TBDMS group interacting with the rest of the meloxicam scaffold.
Methylene-Oxygen Bond (CH₂-O): The orientation of the silyl (B83357) ether will be a key conformational feature.
Oxygen-Silicon Bond (O-Si): Rotation around this bond will position the bulky tert-butyl and smaller methyl groups to minimize steric clashes.
Computational modeling, using methods like molecular mechanics or density functional theory (DFT), would likely predict that the most stable conformers adopt a staggered arrangement that places the large TBDMS group away from the benzothiazine ring system. The presence of such a bulky group can lock the molecule into a more rigid conformation compared to the parent 5'-hydroxymethyl meloxicam. researchgate.netnih.gov This conformational rigidity can have profound effects on the molecule's interaction with biological systems or its packing in a crystal lattice.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) are crucial for understanding reactivity. nih.govlibretexts.org
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govyoutube.com In Meloxicam and its derivatives, the electronic properties are largely governed by the extended π-conjugated system. fiveable.me The introduction of the -O-Si(CH₃)₂(t-Bu) group is expected to influence the electronic structure. The silyloxy group is generally considered an electron-donating group through its sigma bonds (+I effect). numberanalytics.comwikipedia.orglibretexts.org This donation of electron density into the thiazole ring would be expected to raise the energy of the HOMO. This effect could lead to a slight reduction in the HOMO-LUMO gap compared to the parent alcohol, potentially increasing the molecule's reactivity in certain reactions. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the most negative potential (electron-rich regions) would be expected around the oxygen atoms of the sulfonyl group, the carbonyl oxygen, and the enolic hydroxyl group. The silicon atom, being less electronegative than oxygen, and the bulky, non-polar alkyl groups of the TBDMS moiety would represent regions of neutral or slightly positive potential.
Table 1: Theoretical Reactivity Descriptors This table presents theoretical values for Meloxicam based on published data and hypothesized shifts for its silylated derivative.
| Descriptor | Meloxicam (Theoretical/Reference) | This compound (Predicted Effect) | Rationale |
| HOMO Energy | ~ -9.6 eV nih.gov | Higher (Less Negative) | The electron-donating nature of the silyloxy group increases electron density in the π-system. nih.govwikipedia.org |
| LUMO Energy | ~ 0.36 eV nih.gov | Minor Change | The LUMO is likely distributed over the benzothiazine-carboxamide core, less affected by the remote silyl group. |
| HOMO-LUMO Gap (ΔE) | ~ 9.96 eV | Slightly Decreased | A higher HOMO energy with a stable LUMO energy leads to a smaller energy gap. nih.gov |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. researchgate.netchemrxiv.orgnih.gov
Predicted Infrared (IR) Spectrum: The IR spectrum of this compound would retain many characteristic peaks of the meloxicam core, such as the C=O (amide) and SO₂ stretching vibrations. iwu.edu However, the introduction of the TBDMS group would give rise to new, strong, and highly characteristic absorption bands.
Predicted Nuclear Magnetic Resonance (NMR) Spectra: The ¹H and ¹³C NMR spectra would be significantly different from Meloxicam due to the TBDMS group.
¹H NMR: The most telling signals would be from the TBDMS group itself. A sharp singlet integrating to 9 protons would appear far upfield (typically δ 0.8-1.0 ppm) corresponding to the chemically equivalent methyl protons of the tert-butyl group. thieme-connect.dersc.org Another sharp singlet, integrating to 6 protons, would be observed even further upfield (typically δ 0.05-0.1 ppm), corresponding to the two methyl groups attached directly to the silicon atom. thieme-connect.de
¹³C NMR: The TBDMS group would show two distinct signals: one for the methyl carbons attached to silicon (around δ -4 ppm) and another for the methyl carbons of the tert-butyl group (around δ 26 ppm). thieme-connect.dersc.org The quaternary carbon of the tert-butyl group would appear around δ 18 ppm. thieme-connect.de
²⁹Si NMR: This technique would show a characteristic chemical shift for the silicon atom in the silyl ether environment, providing direct evidence of the silylation. researchgate.net
Table 2: Predicted Characteristic NMR Chemical Shifts (δ) in CDCl₃
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Si-C(CH₃)₃ | 0.8 - 1.0 (s, 9H) | 26.0 |
| Si-C(CH₃)₃ | - | 18.0 |
| Si-(CH₃)₂ | 0.05 - 0.1 (s, 6H) | -4.0 |
| -CH₂-O-Si | ~3.7 | ~64.0 |
Reaction Mechanism Studies and Transition State Analysis of Silylation and Desilylation
Silylation Reaction Mechanism
The formation of this compound involves the silylation of the primary alcohol of 5'-hydroxymethyl meloxicam. nih.govhmdb.cacaymanchem.comepa.govdrugbank.com This is a standard protection reaction in organic synthesis. The typical reagent is tert-butyldimethylsilyl chloride (TBDMSCl), used in the presence of a mild base like imidazole (B134444) in an aprotic solvent such as DMF or DCM. fiveable.meorganic-chemistry.org
The reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ2-like, at the silicon center. libretexts.orgwikipedia.org
Activation: The base (imidazole) deprotonates the primary alcohol of 5'-hydroxymethyl meloxicam to form a more nucleophilic alkoxide. Alternatively, and often considered more likely, the imidazole first attacks the TBDMSCl to form a highly reactive silylimidazolium intermediate. total-synthesis.com
Nucleophilic Attack: The alcohol (or alkoxide) then acts as a nucleophile, attacking the electrophilic silicon atom of the TBDMSCl or the silylimidazolium species.
Transition State: Computational analysis would model a transition state involving a pentacoordinate silicon species. In this state, the incoming oxygen atom and the leaving chloride (or imidazole) group would occupy apical positions in a trigonal bipyramidal geometry.
Product Formation: The chloride ion (or imidazole) is displaced, and the O-Si bond is formed, yielding the final silyl ether product and protonated imidazole, which is neutralized by the excess base.
Desilylation Reaction Mechanism
The removal (deprotection) of the TBDMS group to regenerate the alcohol is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orggelest.comchemspider.com The high affinity of silicon for fluoride (the Si-F bond is exceptionally strong) is the thermodynamic driving force for this reaction. total-synthesis.com
Nucleophilic Attack: The fluoride anion directly attacks the silicon atom of the silyl ether.
Transition State/Intermediate: This attack forms a hypervalent, pentacoordinate siliconate intermediate. total-synthesis.com Computational studies of this intermediate are well-established and show a trigonal bipyramidal geometry. The high stability of this intermediate facilitates the cleavage of the Si-O bond.
Cleavage: The Si-O bond breaks, releasing the alkoxide of 5'-hydroxymethyl meloxicam.
Protonation: A subsequent workup with a proton source (like water) neutralizes the alkoxide to give the final deprotected alcohol.
Computational transition state analysis for both silylation and desilylation would allow for the calculation of activation energies, providing a quantitative understanding of the reaction kinetics. researchgate.netnih.gov
Future Directions and Emerging Research Areas
Development of Novel Protecting Group Strategies for Meloxicam (B1676189) Derivatives
The synthesis of complex molecules like meloxicam derivatives relies heavily on the use of protecting groups to temporarily mask reactive functional groups. jocpr.com The tert-butyldimethylsilyl (TBDMS) group in 5'-tert-Butyldimethylsilyloxy Meloxicam is a classic choice for protecting hydroxyl groups due to its stability and selective removal conditions. libretexts.org However, the future lies in developing more sophisticated and orthogonal protecting group strategies to streamline multi-step syntheses.
Emerging research focuses on creating novel protecting groups that offer enhanced selectivity and milder deprotection conditions. For instance, new base-labile protecting groups are being developed for 5'-hydroxyl protection in contexts like oligonucleotide synthesis, which could find applications in complex heterocyclic chemistry. nih.gov The goal is to build a toolkit of "orthogonal" protecting groups, where each group can be removed under specific conditions without affecting others in the molecule, a critical requirement for synthesizing complex analogues of meloxicam. jocpr.com This allows for sequential modifications at different sites of the molecule with high precision.
| Protecting Group Type | Example | Cleavage Conditions | Key Advantages |
| Silyl (B83357) Ethers | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) ions (e.g., TBAF), acid | Robust, widely used, stable to many reaction conditions. |
| Benzyl Ethers | Benzyl (Bn) | Hydrogenolysis | Orthogonal to silyl ethers and esters. |
| Acetal/Ketal Groups | Tetrahydropyranyl (THP) | Mild aqueous acid | Useful for protecting diols or hydroxyls, but creates a new stereocenter. |
| Novel Base-Labile Groups | LMMNBz, LMMpNBz | Basic conditions | Allows for deprotection under non-acidic, non-hydrogenolytic conditions. nih.gov |
This table presents a comparison of different protecting groups relevant to hydroxyl protection in complex organic synthesis.
Application of Flow Chemistry and Microreactor Technology in Synthesis
Traditional batch synthesis of pharmaceutical compounds, including the multi-step preparation of meloxicam, often faces challenges related to scalability, safety, and consistency. durham.ac.ukgoogle.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift. ethernet.edu.etmdpi.com
This technology provides significant advantages, including:
Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to cleaner reactions and higher yields. mdpi.com
Improved Safety : Hazardous or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risks. ethernet.edu.et
Scalability and Automation : Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, rather than using larger, more dangerous vessels. durham.ac.uk
The synthesis of heterocyclic compounds, which form the core of the meloxicam structure, is an area where flow chemistry has demonstrated considerable success. nih.govuc.pt Future research will likely focus on developing a continuous, multi-step flow synthesis of meloxicam and its derivatives, potentially starting from basic precursors and incorporating the introduction and removal of protecting groups like TBDMS within a single, automated sequence.
Investigation of Solid-State Forms and Polymorphism of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the pharmaceutical industry. bohrium.comscite.ai Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. researchgate.netnih.gov While meloxicam itself is known to exist in several polymorphic forms (e.g., Form I, Form III, Form IV), the solid-state properties of its derivatives like this compound are largely unexplored. nih.govgoogle.com
The introduction of the bulky TBDMS-oxymethyl group in place of the 5'-methyl group of meloxicam significantly alters the molecule's size, shape, and intermolecular bonding capabilities. This structural change makes it highly probable that this compound can also exist in different crystalline or amorphous forms.
Future research in this area would involve:
Polymorph Screening : Systematically crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify potential polymorphs.
Structural Characterization : Using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to characterize the distinct crystal structures. nih.govnih.gov
Stability Studies : Determining the relative thermodynamic stability of the different forms and their potential for interconversion during storage or processing. nih.gov
Understanding the polymorphism of this key intermediate is crucial for ensuring the consistency and quality of the final API derived from it.
| Analytical Technique | Information Provided | Relevance to Polymorphism |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" based on the crystal lattice structure. | The primary method for identifying and distinguishing different polymorphic forms. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions (e.g., melting, crystallization). | Reveals melting points and enthalpies of fusion, which differ between polymorphs, and detects phase transitions. nih.gov |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Used to identify solvates or hydrates by detecting solvent loss upon heating. |
| Infrared (IR) & Raman Spectroscopy | Probes vibrational modes of molecules, which are sensitive to the local chemical environment. | Can differentiate polymorphs based on shifts in spectral peaks resulting from different intermolecular interactions. coherent.com |
This table outlines key analytical techniques used in the study of polymorphism.
Advanced Spectroscopic Tools for In-Situ Monitoring of Synthetic Reactions
The development and optimization of synthetic routes, such as the silylation of a meloxicam precursor or the subsequent deprotection, can be significantly accelerated by understanding reaction kinetics and mechanisms in real-time. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical parameters. wikipedia.orglongdom.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5'-tert-Butyldimethylsilyloxy Meloxicam derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of silyl-protected Meloxicam derivatives typically involves protecting the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions. Key parameters include reaction temperature (e.g., 25–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of the silylating agent. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Similar strategies for Meloxicam derivatives, such as LDH hybrids, emphasize co-precipitation and reconstruction methods to achieve intercalation .
Q. How can the solubility of this compound be enhanced for in vitro studies?
- Methodological Answer : Solubility enhancement strategies include:
- Solid dispersions : Use poloxamer 188 via hot-melt or microwave-assisted methods to disrupt crystallinity .
- Cyclodextrin complexation : β-cyclodextrin forms inclusion complexes, improving dissolution rates. Optimal drug-to-cyclodextrin ratios (e.g., 1:2) are determined using phase solubility studies .
- Co-solvent systems : N-methyl-pyrrolidone (NMP) increases aqueous solubility through solvation effects, validated via ternary phase diagrams .
Q. What analytical techniques are critical for characterizing this compound purity and stability?
- Methodological Answer :
- HPLC/UV-Vis : Quantify purity (≥98%) and detect impurities (e.g., 5-carboxy metabolites) using C18 columns and phosphate buffer (pH 7.5) mobile phases .
- XRD/DSC : Confirm crystallinity changes in solid dispersions or cyclodextrin complexes .
- FTIR/NMR : Verify TBDMS group incorporation by tracking hydroxyl group disappearance (e.g., ~3400 cm⁻¹ in IR) or silicon-related shifts in ¹H/¹³C NMR .
Advanced Research Questions
Q. How do CYP450 enzymes influence the metabolic profile of this compound, and what are the implications for drug interactions?
- Methodological Answer :
- In vitro metabolism : Use human liver microsomes or recombinant CYP2C9/CYP3A4 to identify primary metabolites (e.g., 5-hydroxymethyl and 5-carboxy derivatives). Kinetic parameters (Km, Vmax) differentiate enzyme contributions: CYP2C9 dominates (Km = 9.6 µM) over CYP3A4 (Km = 475 µM) .
- Interaction studies : Co-administer with CYP2C9 inhibitors (e.g., sulfaphenazole) or inducers to assess AUC changes. Preclinical PK studies in rabbits using non-compartmental analysis (e.g., PK Solver software) quantify interactions .
Q. What experimental designs are optimal for evaluating the in vivo efficacy of this compound in inflammatory or oncological models?
- Methodological Answer :
- Crossover studies : For anti-inflammatory efficacy, use sodium urate-induced synovitis in dogs with kinetic gait analysis. Randomize treatment groups (e.g., 0.1–0.5 mg/kg IV) with washout periods (21–28 days) to minimize carryover effects .
- Cancer models : Assess HCC cell proliferation/migration via scratch assays (e.g., 10 µM Meloxicam reduces migration by 50%) and xenograft studies with COX-2 inhibition biomarkers (e.g., PGE₂ levels) .
Q. How can formulation variables be systematically optimized to improve the dissolution profile of this compound tablets?
- Methodological Answer :
- Factorial design : Test variables like buffer pH (6.8 vs. 7.5), rotation speed (50 vs. 100 rpm), and apparatus (basket vs. paddle) using a 2⁴-factorial setup. Pareto charts identify significant factors (e.g., pH 7.5 increases dissolution by 30%) .
- Nanocrystal preparation : Optimize sonication parameters (amplitude: 70–90%, time: 5–15 min) via central composite design to reduce particle size (<500 nm) and enhance bioavailability .
Q. What statistical approaches are recommended for resolving contradictions in pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound?
- Methodological Answer :
- Non-linear mixed-effects modeling (NLME) : Address inter-subject variability in PK studies using software like Monolix. Covariate analysis (e.g., renal function) explains dose-exposure discrepancies .
- Meta-analysis : Pool phase II/III trial data (n > 1,400 subjects) to assess safety/efficacy trends. Welch’s t-test compares adverse event rates (e.g., nausea: 4.3% vs. 25.3% placebo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
